N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide
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Overview
Description
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a combination of sulfonamide, pyridazine, and piperidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares the pyridazine moiety and exhibits similar biological activities.
3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Another compound with a similar structure, featuring the piperidine and sulfonamide groups.
Uniqueness
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,2-dimethyl-5-[6-(3-methylpiperidin-1-yl)pyridazin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-5-4-10-22(12-13)18-9-8-16(20-21-18)15-7-6-14(2)17(11-15)25(23,24)19-3/h6-9,11,13,19H,4-5,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSIYBVCNERCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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